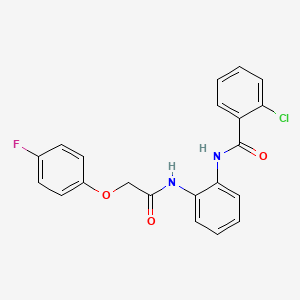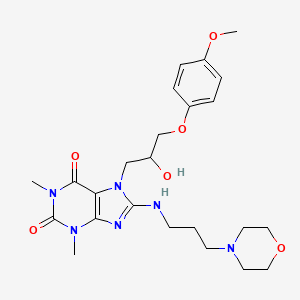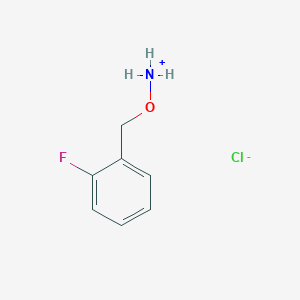
2-cloro-N-(2-(2-(4-fluorofenoxi)acetamido)fenil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(2-(4-fluorophenoxy)acetamido)phenyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorinated benzamide core and a fluorophenoxyacetamido substituent
Aplicaciones Científicas De Investigación
2-chloro-N-(2-(2-(4-fluorophenoxy)acetamido)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-(2-(2-(4-fluorophenoxy)acetamido)phenyl)benzamide is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions .
Mode of Action
The compound exerts its effects by inhibiting the activity of cyclooxygenase . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation . The compound’s mode of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX to exert their anti-inflammatory effects .
Biochemical Pathways
By inhibiting COX, the compound disrupts the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow. By reducing prostaglandin production, the compound can alleviate symptoms associated with these processes .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting COX and disrupting prostaglandin synthesis, the compound can reduce the inflammation that is often associated with conditions such as arthritis, pain, and fever .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-(4-fluorophenoxy)acetamido)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorophenoxyacetic acid: This intermediate is synthesized by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-fluorophenoxyacetyl chloride: The 4-fluorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Acylation of 2-aminobenzamide: The 4-fluorophenoxyacetyl chloride is reacted with 2-aminobenzamide to form the desired amide linkage.
Chlorination: The final step involves the chlorination of the benzamide core using a chlorinating agent such as phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-(2-(4-fluorophenoxy)acetamido)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as primary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-arylidene-2-(4-chloro-2-(2-fluorophenoxy)phenyl)acetic acid hydrazides: These compounds share a similar structural motif and exhibit anti-inflammatory activity.
2-chloro-4-fluoroacetophenone: This compound has a similar fluorophenoxy group and is used in various synthetic applications.
Uniqueness
2-chloro-N-(2-(2-(4-fluorophenoxy)acetamido)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes and affect cell signaling pathways sets it apart from other similar compounds.
Propiedades
IUPAC Name |
2-chloro-N-[2-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3/c22-17-6-2-1-5-16(17)21(27)25-19-8-4-3-7-18(19)24-20(26)13-28-15-11-9-14(23)10-12-15/h1-12H,13H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUUPSWGQAURJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid](/img/structure/B2481011.png)








![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)


